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Compound of Interest

Compound Name: Dilauramidoglutamide lysine

Cat. No.: B12765534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of

Dilauramidoglutamide Lysine, a key ingredient in advanced drug delivery systems and

cosmetic formulations. This document details the expected results from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a

foundational understanding for researchers in the field.

Chemical Structure and Properties
Dilauramidoglutamide lysine is a Gemini surfactant characterized by two hydrophobic lauroyl

chains and a hydrophilic headgroup composed of glutamic acid and lysine residues. This

amphiphilic nature allows it to form micelles and other self-assembled structures, making it an

effective solubilizing agent and penetration enhancer.

Property Value Source

Molecular Formula C40H72N4O10 [1]

Molecular Weight 769.0 g/mol [1]

IUPAC Name

(2S)-2,6-bis[[(4S)-4-carboxy-4-

(dodecanoylamino)butanoyl]a

mino]hexanoic acid

[1]

Monoisotopic Mass 768.52484451 Da [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12765534?utm_src=pdf-interest
https://www.benchchem.com/product/b12765534?utm_src=pdf-body
https://www.benchchem.com/product/b12765534?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/101465082
https://pubchem.ncbi.nlm.nih.gov/compound/101465082
https://pubchem.ncbi.nlm.nih.gov/compound/101465082
https://pubchem.ncbi.nlm.nih.gov/compound/101465082
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12765534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
The comprehensive characterization of Dilauramidoglutamide Lysine involves a multi-

technique spectroscopic approach. The general workflow ensures accurate identification and

purity assessment.
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Caption: General workflow for the spectroscopic analysis of Dilauramidoglutamide Lysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Dilauramidoglutamide
Lysine, providing detailed information about the carbon and proton environments within the

molecule.

Predicted ¹H-NMR Spectral Data
The proton NMR spectrum will exhibit characteristic signals for the different moieties of the

molecule.
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Chemical Shift (δ) ppm Multiplicity Assignment

~ 0.88 Triplet
Terminal methyl groups (-CH₃)

of lauroyl chains

~ 1.25 Multiplet
Methylene protons (-CH₂-) of

lauroyl chains

~ 1.62 Multiplet

β-Methylene protons to

carbonyl group of lauroyl

chains

~ 2.20 Triplet

α-Methylene protons to

carbonyl group of lauroyl

chains

~ 1.80 - 2.40 Multiplet
Glutamic acid and Lysine side

chain protons

~ 3.20 Multiplet ε-Methylene protons of Lysine

~ 4.20 - 4.50 Multiplet
α-Protons of Lysine and

Glutamic acid

~ 7.50 - 8.50 Broad Singlet Amide protons (-NH-)

~ 10.0 - 12.0 Broad Singlet
Carboxylic acid protons (-

COOH)

Predicted ¹³C-NMR Spectral Data
The carbon NMR spectrum provides complementary information on the carbon skeleton.
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Chemical Shift (δ) ppm Assignment

~ 14.1 Terminal methyl carbons (-CH₃) of lauroyl chains

~ 22.7 - 34.2 Methylene carbons (-CH₂-) of lauroyl chains

~ 25.0 - 32.0 Lysine and Glutamic acid side chain carbons

~ 40.5 ε-Carbon of Lysine

~ 53.0 - 55.0 α-Carbons of Lysine and Glutamic acid

~ 172.0 - 176.0
Amide and Carboxylic acid carbonyl carbons

(C=O)

Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of Dilauramidoglutamide Lysine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups present in

Dilauramidoglutamide Lysine.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Strong, Broad

N-H stretching (amides) and

O-H stretching (carboxylic

acids)

2920, 2850 Strong
C-H stretching of methylene

and methyl groups

~ 1730 Strong
C=O stretching of carboxylic

acids

~ 1640 Strong Amide I band (C=O stretching)

~ 1540 Strong
Amide II band (N-H bending

and C-N stretching)

~ 1465 Medium
C-H bending of methylene

groups

~ 1250 Medium
C-O stretching and O-H

bending of carboxylic acids

Experimental Protocol for FTIR Analysis
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr

powder and press into a thin pellet.[2]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and analyze the absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and to study the fragmentation

pattern of Dilauramidoglutamide Lysine, which aids in structural confirmation.

Predicted Mass Spectrometry Data
m/z Value Ion

769.0 [M+H]⁺ (protonated molecule)

791.0 [M+Na]⁺ (sodiated molecule)

384.5 [M+2H]²⁺ (doubly charged molecule)

Fragmentation is expected to occur at the amide bonds, leading to characteristic losses of the

lauroyl groups and fragmentation of the amino acid backbone.

Experimental Protocol for LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Chromatography:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Analyzer: Time-of-Flight (TOF) or Quadrupole.

Analysis Mode: Full scan to detect the molecular ion and tandem MS (MS/MS) to analyze

fragmentation patterns.

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to

confirm the structure.
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Structural Representation and Key Functional
Groups
The chemical structure of Dilauramidoglutamide Lysine highlights the key functional groups

that are identified through spectroscopic analysis.

Dilauramidoglutamide Lysine Structure
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Caption: Key functional groups in the structure of Dilauramidoglutamide Lysine.

This guide provides a comprehensive, albeit predictive, spectroscopic overview of

Dilauramidoglutamide Lysine. Actual experimental data may vary slightly based on the

specific instrumentation and conditions used. Researchers are encouraged to use this

document as a reference for their own analytical work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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